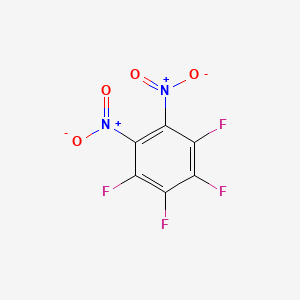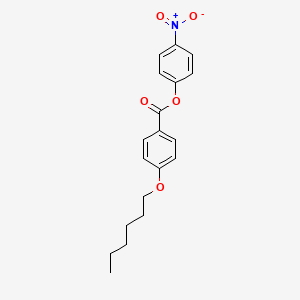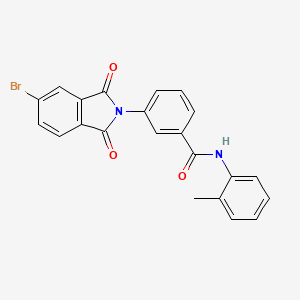
N'-(Furan-2-ylmethylene)-2-(o-tolyloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Furan-2-ylmethylene)-2-(o-tolyloxy)acetohydrazide is a synthetic organic compound that features a furan ring, a tolyloxy group, and an acetohydrazide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Furan-2-ylmethylene)-2-(o-tolyloxy)acetohydrazide typically involves the condensation of furan-2-carbaldehyde with 2-(o-tolyloxy)acetohydrazide under acidic or basic conditions. The reaction may be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized in batch reactors under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring in the tolyloxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, hydrazines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(Furan-2-ylmethylene)-2-(o-tolyloxy)acetohydrazide is not well-documented. similar compounds often interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and hydrazide moiety may play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- N’-(Furan-2-ylmethylene)-2-(phenoxy)acetohydrazide
- N’-(Furan-2-ylmethylene)-2-(p-tolyloxy)acetohydrazide
- N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide
Uniqueness
N’-(Furan-2-ylmethylene)-2-(o-tolyloxy)acetohydrazide is unique due to the specific positioning of the tolyloxy group, which may influence its reactivity and biological activity compared to its isomers and analogs.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H14N2O3/c1-11-5-2-3-7-13(11)19-10-14(17)16-15-9-12-6-4-8-18-12/h2-9H,10H2,1H3,(H,16,17)/b15-9+ |
InChI Key |
KUMLBKAEXFYGRV-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)


![3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11707592.png)



![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)
![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)
![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11707651.png)
![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11707657.png)
